5,6-Dimethylmorpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
RNONBEOFYROAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC(=O)N1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Dimethylmorpholin 3 One and Its Stereoisomers
Enantioselective and Diastereoselective Synthetic Routes
Achieving control over the absolute and relative stereochemistry at the C5 and C6 positions of the morpholin-3-one (B89469) ring is paramount for developing specific, potent bioactive molecules. Enantioselective and diastereoselective routes are crucial for accessing individual stereoisomers.
Asymmetric Catalysis in C-C and C-O Bond Formation
Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.
Recent advancements have seen the rise of organocatalysis and transition-metal catalysis for the enantioselective synthesis of morpholinone rings. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective synthesis of C3-substituted morpholinones through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.orgresearchgate.net This type of catalysis could be adapted for the synthesis of 5,6-substituted analogues.
For the formation of the C-O bond in the morpholinone ring, catalytic asymmetric hydroamination followed by transfer hydrogenation represents a potent strategy. A tandem one-pot reaction using a titanium catalyst for hydroamination to form a cyclic imine, which is then asymmetrically reduced by a Noyori-type Ruthenium catalyst, has been shown to produce chiral 3-substituted morpholines with excellent enantiomeric excess (>95% ee). nih.gov Mechanistic insights from these studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for high stereoselectivity, a principle applicable to the synthesis of 5,6-dimethylmorpholin-3-one from an appropriate aminoalkyne precursor. nih.gov Cycloisomerization reactions also represent an efficient strategy for asymmetric carbon-carbon bond formation in the synthesis of cyclic compounds. rsc.org
| Catalyst System | Reaction Type | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Domino [4+2] Heteroannulation / 1,2-Rearrangement | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Forms C3-substituted morpholinones with high enantioselectivity. | acs.orgresearchgate.net |
| Bis(amidate)bis(amido)Ti and RuCl(S,S)-Ts-DPEN | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Ether-containing aminoalkynes | One-pot synthesis of 3-substituted morpholines with >95% ee. | nih.gov |
| ZnCl₂ | Cyclizative 1,2-Rearrangement | Achiral linear precursors | Efficient synthesis of morpholin-2-ones bearing aza-quaternary stereocenters. | researchgate.net |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and often recovered. wikipedia.orgsigmaaldrich.com
For the synthesis of chiral morpholinones, auxiliaries such as Evans oxazolidinones or pseudoephedrine are commonly employed. wikipedia.orgacs.orgsigmaaldrich.com For example, a practical synthesis of chiral 1,2-amino alcohols and morpholin-2-ones utilizes pseudoephedrine as a chiral auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals, affording morpholinone products with high yield and diastereoselectivity. acs.orgresearchgate.net This methodology could be directly applied to the synthesis of the stereoisomers of this compound by reacting a suitable glyoxal (B1671930) derivative with (1R,2R)- or (1S,2S)-pseudoephedrine attached to an appropriate precursor.
The general strategy involves attaching the chiral auxiliary to a precursor, performing a diastereoselective ring-closing reaction to form the morpholinone ring, and finally cleaving the auxiliary to yield the enantiomerically enriched product. The steric and electronic properties of the auxiliary guide the incoming reagents to a specific face of the molecule, thereby controlling the formation of the new stereocenters at C5 and C6. numberanalytics.com
| Chiral Auxiliary | Key Applications | Removal Conditions | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and Michael additions. | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄). | wikipedia.orgsigmaaldrich.com |
| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides. | Acidic hydrolysis. | wikipedia.orgacs.org |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, aldol, and alkylation reactions. | Hydrolysis (LiOH), Reductive cleavage (LiAlH₄). | wikipedia.org |
| (S,S)-3,5-Dimethylmorpholine | Induces high diastereoselectivity in cycloaddition reactions for spirocyclic morpholinones. | Typically cleaved under reductive or oxidative conditions depending on linkage. |
Biocatalytic Approaches to Morpholin-3-one Scaffolds
Biocatalysis, the use of natural enzymes or whole-cell systems to catalyze chemical reactions, is a cornerstone of green chemistry. It offers high selectivity under mild reaction conditions. While biocatalytic methods are well-established for many transformations, their application to the specific synthesis of the this compound scaffold is not yet widely reported in scientific literature. However, the potential for using enzymes like transaminases, hydrolases, or oxidoreductases to create the chiral centers or build the heterocyclic ring from bio-based precursors represents a promising and sustainable future research avenue.
Multicomponent Reactions for Heterocycle Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular complexity. nu.edu.kz They are characterized by high atom economy, operational simplicity, and reduced waste, making them ideal for green synthesis. nu.edu.kz
The Ugi four-component reaction (U4CR) is a prominent MCR that has been adapted for the synthesis of various heterocycles, including morpholines. nih.govthieme-connect.com A plausible strategy for assembling the this compound core would involve the reaction of an amino alcohol (e.g., D- or L-alaninol to set the C5 stereochemistry), an aldehyde (e.g., acetaldehyde (B116499) for the C6 methyl group), an isocyanide, and a carboxylic acid component. The resulting linear Ugi adduct can then undergo a subsequent intramolecular cyclization (a post-Ugi transformation) to furnish the desired morpholin-3-one ring. nu.edu.kz For instance, research has shown that Ugi-derived hydroxypropargylamides can be cyclized using triphenylphosphine (B44618) to yield morpholin-3-one derivatives. nu.edu.kzresearchgate.net This approach allows for significant structural diversity by simply varying the starting components.
| Component | Function | Example for this compound |
|---|---|---|
| Amine Component | Provides the nitrogen atom and C5 stereocenter. | (R)- or (S)-Alaninol |
| Carbonyl Component | Provides the C6 carbon and its substituent. | Acetaldehyde |
| Isocyanide Component | Provides the C2 carbon of the ring. | tert-Butyl isocyanide |
| Carboxylic Acid Component | Participates in the reaction and is eliminated or incorporated. A bifunctional component like glycolic acid could be used to facilitate cyclization. | Glycolic acid |
Protecting Group Strategies for Complex Precursors
In multistep organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from reacting while transformations occur elsewhere in the molecule. wikipedia.orgresearchgate.net The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal (deprotection). researchgate.netjocpr.com
The synthesis of this compound from linear precursors often requires the protection of the amine and/or a hydroxyl or carboxyl group. For instance, in a synthesis starting from an amino acid like alanine (B10760859) and an epoxide, the secondary amine that is formed would likely need protection to prevent side reactions during subsequent steps. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), which is removed under acidic conditions, and benzyloxycarbonyl (Cbz), which is cleaved by hydrogenolysis. jocpr.comnumberanalytics.com
Orthogonal protection is a sophisticated strategy where multiple different protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others. researchgate.netnumberanalytics.comlibretexts.org This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a technique vital for the construction of complex targets.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | researchgate.net |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂, Pd/C) | numberanalytics.com | |
| Alcohol | Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| tert-Butyldimethylsilyl | TBS, TBDMS | Fluoride source (e.g., TBAF), acid | numberanalytics.com | |
| Carboxylic Acid | Methyl or Ethyl Ester | Me, Et | Base- or acid-catalyzed hydrolysis | libretexts.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of this compound can be made more sustainable by incorporating these principles.
As discussed, catalytic methods (Section 2.1.1) and multicomponent reactions (Section 2.2) are inherently green as they increase efficiency, reduce the number of synthetic steps, and minimize waste compared to stoichiometric approaches. nu.edu.kzresearchgate.net Recent research has focused on developing simple, high-yielding, and redox-neutral protocols for morpholine synthesis using inexpensive and safer reagents, such as the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of amino alcohols. chemrxiv.orgnih.gov While not directly forming a morpholin-3-one, this demonstrates a move towards more environmentally benign pathways for constructing the core ring. chemrxiv.orgnih.gov
Further green considerations include:
Solvent Selection: Choosing less hazardous and recyclable solvents, or minimizing their use altogether. unibo.it
Energy Efficiency: Designing reactions that can be run at ambient temperature and pressure.
Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible.
By integrating these advanced catalytic, multicomponent, and protecting group strategies with a conscious effort to adhere to green chemistry principles, the synthesis of complex and valuable molecules like this compound can be achieved in a more efficient, selective, and sustainable manner.
Solvent-Free and Aqueous Media Syntheses
The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. mdpi.com Solvent-free (neat) conditions and the use of water as a solvent are highly desirable for the synthesis of heterocyclic compounds, offering benefits such as simplified work-up procedures, reduced environmental impact, and sometimes, enhanced reactivity and selectivity. mdpi.combeilstein-journals.org
Solvent-Free Synthesis:
Solvent-free reactions, often facilitated by microwave irradiation or mechanical mixing, can lead to significantly reduced reaction times and improved yields. mdpi.com For the synthesis of morpholin-3-one derivatives, intramolecular cyclization of haloacetamides of amino alcohols is a common strategy. A potential solvent-free approach for this compound could involve the neat reaction of an appropriate precursor, such as N-(1-chloropropan-2-yl)-3-aminobutanol, in the presence of a solid-supported base.
A study on the 1,3-dipolar cycloadditions of nitrones to synthesize glycomimetics demonstrated that performing these reactions under neat conditions, sometimes with microwave assistance, can dramatically shorten reaction times from hours to minutes while maintaining good yields and stereoselectivity. mdpi.com While not a direct synthesis of the target compound, this highlights the potential of solvent-free conditions for related heterocyclic syntheses.
Aqueous Media Synthesis:
Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts or the inherent reactivity enhancement in water can overcome this limitation. A plausible aqueous synthesis of this compound could involve the intramolecular cyclization of a water-soluble precursor.
For instance, a self-catalytic protocol for the synthesis of 1-naphthoyl tetrahydroisoquinolines has been developed that proceeds efficiently in water, demonstrating 100% atom economy without the need for an additional catalyst. researchgate.net This approach, driven by the hydrophobic effect, could be conceptually applied to the cyclization step in the synthesis of this compound.
Table 1: Comparison of Solvent-Free and Aqueous Media Approaches for Heterocyclic Synthesis
| Reaction Type | Substrates | Conditions | Yield | Reference |
| 1,3-Dipolar Cycloaddition | Carbohydrate-derived nitrone and levoglucosenone | Neat, 60 °C, 6h | 62% | mdpi.com |
| 1,3-Dipolar Cycloaddition | Carbohydrate-derived nitrone and levoglucosenone | Microwave, 110 °C, 1h | 68% | mdpi.com |
| Aza-Friedel–Crafts | Naphthol, amine, aldehyde | Water, reflux | High | researchgate.net |
| Pyrroloacridinone Synthesis | Isatin, dimedone, p-toluidine | Water, 100 °C, 8h (with organocatalyst) | High | beilstein-journals.org |
Catalyst-Free and Organocatalytic Methods
The development of catalyst-free and organocatalytic reactions is a rapidly growing area in synthetic chemistry, offering milder reaction conditions and avoiding the use of often toxic and expensive metal catalysts. chemrxiv.orguni-giessen.de
Catalyst-Free Synthesis:
Catalyst-free reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation or the use of highly reactive intermediates. A potential catalyst-free route to this compound could involve a multicomponent reaction where the reactants are designed to react in a cascade fashion without the need for a catalyst.
A facile, catalyst-free, three-component coupling reaction for the synthesis of amidinomaleimides has been reported, proceeding under mild conditions and amenable to aqueous solvents. nih.gov This demonstrates the feasibility of designing complex molecule syntheses without external catalysts.
Organocatalytic Methods:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. uni-giessen.de These catalysts can often provide high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules like the stereoisomers of this compound.
An organocatalytic asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net This methodology could potentially be adapted for the synthesis of chiral 5,6-disubstituted morpholin-3-ones. Chiral phosphoric acids have also been successfully employed in the enantioselective synthesis of C3-substituted morpholinones through a domino [4+2] heteroannulation. researchgate.net
Furthermore, the asymmetric synthesis of 3-substituted isoindolinones has been achieved with high enantioselectivity using a bifunctional organocatalyst in a cascade aza-Henry/lactamization reaction. nih.gov This highlights the power of organocatalysis in constructing chiral heterocyclic scaffolds.
Table 2: Examples of Catalyst-Free and Organocatalytic Syntheses of Heterocycles
| Reaction Type | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) | Reference |
| Three-Component Coupling | Catalyst-Free, MeOH/EtOAc, 40°C | Amidinomaleimides | N/A | nih.gov |
| [3+3]-Cycloaddition | Organocatalyst | Functionalized Morpholin-3-ones | High | researchgate.net |
| [4+2] Heteroannulation | Chiral Phosphoric Acid | C3-Substituted Morpholinones | High | researchgate.net |
| Aza-Henry/Lactamization | Bifunctional Organocatalyst | 3-(Nitromethyl)isoindolin-1-ones | up to 98% | nih.gov |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comnih.gov Maximizing atom economy involves designing reactions that minimize the formation of byproducts.
Strategies for Improving Atom Economy:
Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. scranton.edu For the synthesis of this compound, a strategy that involves a cycloaddition or a rearrangement as the key ring-forming step would be highly desirable from an atom economy perspective.
A recent development in the synthesis of morpholines involves a simple, high-yielding, one or two-step, redox-neutral protocol using ethylene sulfate and a base for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method is highly atom-economical as it avoids the use of protecting groups and the generation of significant waste associated with traditional methods involving chloroacetyl chloride and subsequent reduction. chemrxiv.org Adapting this methodology to appropriately substituted amino alcohols could provide an atom-economical route to this compound.
Reaction Efficiency:
The concept of expanding the boundaries of atom economy calculations to include upstream reactions provides a more holistic view of the sustainability of a synthetic route. ntnu.no When evaluating different synthetic strategies for this compound, considering the synthesis of the starting materials themselves is crucial for a truly green and efficient process.
Table 3: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | Description | % Atom Economy | Reference |
| Addition | All reactant atoms are incorporated into the product. | 100% | scranton.edu |
| Rearrangement | Atoms of the reactant are reorganized. | 100% | scranton.edu |
| Substitution | A portion of the reactant is replaced by another group. | < 100% | nih.gov |
| Elimination | A small molecule is removed from the reactant. | < 100% | nih.gov |
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of Cyclization Pathways
The synthesis of the morpholin-3-one (B89469) core typically involves the cyclization of an N-substituted ethanolamine (B43304) derivative with an α-haloacetyl halide or a related two-carbon electrophile. For 5,6-Dimethylmorpholin-3-one, a plausible synthetic route would involve the reaction of (1S,2S)- or (1R,2R)-1-aminopropan-2-ol with a suitable acetylating agent followed by intramolecular cyclization.
Kinetic and Thermodynamic Aspects of Ring Closure
The formation of the six-membered morpholinone ring is subject to both kinetic and thermodynamic control, influenced by reaction conditions such as temperature, solvent, and base.
Kinetic Control: At lower temperatures, the reaction is generally under kinetic control, favoring the product that is formed fastest. libretexts.orgmasterorganicchemistry.com This is typically the product that arises from the transition state with the lowest activation energy. wikipedia.orglibretexts.org In the context of ring closure, factors like steric hindrance and the initial conformation of the acyclic precursor play a significant role. The rate-determining step is often the intramolecular nucleophilic substitution that forms the ring.
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. libretexts.org Under these conditions, the most stable product, the thermodynamic product, will predominate. libretexts.orglibretexts.org For the this compound ring, the stability will be influenced by the conformational preferences of the methyl groups on the heterocyclic ring. The chair conformation is generally the most stable for six-membered rings, and the substituents will preferentially occupy equatorial positions to minimize steric strain.
The interplay between these two regimes dictates the final product distribution. A reaction that is irreversible will yield the kinetic product, while a reversible reaction allowed to reach equilibrium will favor the thermodynamic product. masterorganicchemistry.com
Illustrative Energy Profile for Ring Closure:
| Parameter | Kinetic Product | Thermodynamic Product |
| Activation Energy (Ea) | Lower | Higher |
| Product Stability | Less Stable | More Stable |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Transition State Analysis in Key Synthetic Steps
Computational studies, often employing Density Functional Theory (DFT), are crucial for analyzing the transition states of cyclization reactions. nih.gov For the formation of this compound, transition state analysis would focus on the key bond-forming step—the intramolecular SN2 reaction.
The geometry of the transition state is critical. According to Baldwin's rules, 6-endo-trig cyclizations are generally disfavored, while 6-exo-tet cyclizations are favored. The formation of the morpholin-3-one ring from an appropriate acyclic precursor falls into the favored category.
Computational models would likely investigate:
Conformational Analysis of the Precursor: Identifying the lowest energy conformation of the acyclic precursor that is suitably arranged for cyclization.
Activation Barriers: Calculating the energy barrier for the ring-closing transition state. This would involve locating the transition state structure and calculating its energy relative to the ground state of the reactant. The calculations would likely show how the methyl substituents influence the stability of the transition state.
Solvent Effects: Modeling the reaction in different solvents to understand how polarity and hydrogen bonding might stabilize or destabilize the transition state and influence the reaction rate.
Stereocontrol in Functionalization Reactions
The presence of chiral centers at the C5 and C6 positions in this compound makes stereocontrol a critical aspect of its functionalization. The existing stereocenters can direct the stereochemical outcome of subsequent reactions.
Diastereoselectivity in Substituent Introduction
When introducing a new substituent to the this compound ring, the existing methyl groups can exert significant steric and electronic influence, leading to diastereoselective outcomes. For instance, reactions at the C2 position, adjacent to the carbonyl group, could proceed via an enolate intermediate.
The approach of an electrophile to the enolate would be directed to the less sterically hindered face of the molecule. The preferred conformation of the ring and the pseudo-axial or pseudo-equatorial orientation of the methyl groups would dictate which face is more accessible, leading to the preferential formation of one diastereomer over another. nih.govnih.gov
Enantioselectivity in Transformations involving Chiral Centers
Enantioselective synthesis is key to obtaining specific enantiomers of chiral compounds. chemrxiv.orgrsc.orgnih.gov For this compound, an enantioselective synthesis would typically start from an enantiomerically pure precursor, such as a chiral amino alcohol.
Alternatively, transformations on the racemic or an achiral precursor could be achieved using chiral catalysts or reagents. uva.es For example, an asymmetric reduction of a related unsaturated morpholinone derivative could establish the chiral centers at C5 and C6 with high enantiomeric excess. The choice of catalyst and reaction conditions is paramount in achieving high levels of enantioselectivity.
Electrophilic and Nucleophilic Reactivity at Various Positions
The electronic environment of this compound gives rise to several potential sites for electrophilic and nucleophilic attack. The primary positions of interest are the carbonyl carbon (C3), the nitrogen atom (N4), the carbon alpha to the nitrogen (C2), and the carbons bearing the methyl groups (C5 and C6).
Nucleophilic Reactivity:
The primary nucleophilic center in this compound is the nitrogen atom (N4). However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity compared to a typical secondary amine. Despite this, the nitrogen can still participate in nucleophilic reactions under certain conditions, such as alkylation or acylation, particularly in the presence of a strong base that can deprotonate it to form a more reactive amide anion.
The oxygen atom of the carbonyl group (at C3) also possesses lone pairs of electrons and can act as a nucleophile, typically in reactions involving protonation or coordination to a Lewis acid. This interaction activates the carbonyl group towards nucleophilic attack.
Electrophilic Reactivity:
The most significant electrophilic site is the carbonyl carbon (C3). The polarization of the carbon-oxygen double bond makes this carbon electron-deficient and susceptible to attack by a wide range of nucleophiles. This is a characteristic reaction of lactams, leading to ring-opening or addition-elimination reactions. The presence of the methyl groups at C5 and C6 is expected to have a minor electronic influence on the carbonyl group but may exert some steric hindrance to the approach of bulky nucleophiles.
Another potential electrophilic center is the carbon atom alpha to the nitrogen (C2). While not inherently electrophilic, this position can be activated to become so. For instance, under acidic conditions or with appropriate reagents, an N-acyliminium ion intermediate can be formed. These intermediates are highly electrophilic and can be trapped by various nucleophiles.
The carbon atoms bearing the methyl groups (C5 and C6) are generally not considered electrophilic centers.
The following table summarizes the predicted electrophilic and nucleophilic reactivity at various positions of the this compound ring.
| Position | Atom | Predicted Reactivity | Influencing Factors | Potential Reactions |
| C2 | Carbon | Potentially Electrophilic | Formation of N-acyliminium ion intermediate under activating conditions. | Friedel-Crafts type reactions, addition of organometallics. |
| C3 | Carbon | Highly Electrophilic | Polarization of the C=O bond. | Nucleophilic acyl substitution, reduction, addition of Grignard reagents. |
| N4 | Nitrogen | Weakly Nucleophilic | Resonance delocalization of the lone pair into the carbonyl group. | Alkylation, acylation (typically requiring a strong base). |
| C5 & C6 | Carbon | Generally Unreactive | Saturated alkyl carbons. | Radical substitution under specific conditions. |
| O (ether) | Oxygen | Nucleophilic | Lone pairs of electrons. | Protonation, coordination to Lewis acids. |
| O (carbonyl) | Oxygen | Nucleophilic | Lone pairs of electrons. | Protonation, coordination to Lewis acids. |
Rearrangement Reactions and Isomerization Pathways
The structure of this compound allows for the possibility of several rearrangement and isomerization reactions, particularly under acidic or basic conditions, or upon thermal or photochemical stimulation.
Rearrangement Reactions:
A notable rearrangement reaction observed in related morpholinone systems is the aza-benzilic acid rearrangement. While this typically involves C3-substituted morpholinones with an adjacent carbonyl group, analogous acid-catalyzed rearrangements of the lactam ring in this compound could potentially occur. For instance, protonation of the carbonyl oxygen followed by a nucleophilic attack (e.g., by water or an alcohol) could lead to a tetrahedral intermediate that might undergo ring opening and subsequent re-cyclization or rearrangement to a different heterocyclic system.
Rearrangements involving the migration of substituents are also conceivable. Under specific conditions, such as those promoting the formation of carbocationic intermediates, a Wagner-Meerwein type rearrangement involving the methyl groups could theoretically occur, although this would likely require harsh reaction conditions.
Isomerization Pathways:
Given the presence of two stereocenters at C5 and C6, this compound can exist as different stereoisomers. Isomerization between these forms is a plausible pathway. For example, under basic conditions, deprotonation at the C5 position, which is alpha to both the ether oxygen and the C6-methyl group, could lead to the formation of an enolate-like intermediate. Reprotonation of this intermediate could result in epimerization at the C5 position.
Similarly, though less likely due to the lack of an activating group, enolization involving the C2 position under strongly basic conditions could lead to racemization if this center were chiral.
The following table outlines potential rearrangement and isomerization pathways for this compound based on the chemistry of analogous compounds.
| Reaction Type | Description | Conditions | Potential Products |
| Rearrangement | Acid-catalyzed ring opening and re-closing of the lactam. | Strong acid (e.g., H₂SO₄), heat. | Isomeric lactams or other heterocyclic structures. |
| Isomerization | Epimerization at C5. | Basic conditions (e.g., NaOEt in EtOH). | Diastereomers of this compound. |
| Isomerization | Epimerization at C6. | Less likely, but potentially under harsh basic conditions. | Diastereomers of this compound. |
It is important to reiterate that these predicted reactivities, rearrangements, and isomerizations are based on established principles of organic chemistry and the behavior of similar molecular scaffolds. Definitive pathways for this compound would require dedicated experimental investigation.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5,6-Dimethylmorpholin-3-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The morpholin-3-one (B89469) ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence and position of the two methyl groups at C5 and C6 significantly influence the conformational equilibrium.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the methine protons at C5 and C6, and the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts and coupling constants (J-values) of these protons would provide initial insights into the ring's conformation. For instance, the magnitude of the coupling constants between adjacent protons can help determine their dihedral angles, which is characteristic of a specific conformation.
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the two methyl carbons, the C2, C5, and C6 carbons of the ring, and the carbonyl carbon (C3). The chemical shifts would be sensitive to the local electronic and steric environment, thus reflecting the dominant conformation.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between protons that are coupled to each other, confirming the sequence of atoms within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, aiding in the definitive assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure and confirming the substitution pattern.
A hypothetical data table for the expected NMR signals is presented below. The exact values would need to be determined experimentally.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C2-H₂ | ~3.5 - 4.0 | ~45 - 55 | C3, C6 |
| C3 (C=O) | - | ~170 - 175 | C2-H₂, N-H |
| N4-H | ~6.0 - 7.5 | - | C3, C5 |
| C5-H | ~3.0 - 3.5 | ~50 - 60 | C3, C6, C5-CH₃ |
| C6-H | ~3.8 - 4.3 | ~70 - 80 | C2, C5, C6-CH₃ |
| C5-CH₃ | ~1.1 - 1.3 | ~15 - 20 | C5, C6 |
| C6-CH₃ | ~1.2 - 1.4 | ~18 - 23 | C5, C6 |
Please note: This table is illustrative and based on general values for similar structures. Actual experimental data is required for accurate assignments.
The relative and absolute stereochemistry of the chiral centers at C5 and C6 can be determined using advanced NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOESY can be used to determine the relative configuration of the methyl groups. For example, a cross-peak between the protons of the C5-methyl group and the C6-methine proton would suggest a cis relationship. The absence of such a peak, coupled with other NOE signals, could indicate a trans arrangement. ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be a valuable alternative, especially for molecules of intermediate size where the NOE might be close to zero acs.org.
Chiral Shift Reagents (CSRs): These are chiral lanthanide complexes that can be added to an NMR sample of a racemic mixture. The CSR forms diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer in the NMR spectrum. This allows for the determination of enantiomeric purity and can sometimes provide clues about the absolute configuration based on the direction and magnitude of the induced shifts nih.gov.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group, typically appearing in the range of 1650-1690 cm⁻¹. Other key absorptions would include the N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹), and C-O-C stretching of the ether linkage (around 1100-1200 cm⁻¹) nih.gov.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) | 3200 - 3400 (weak) |
| C-H Stretch (sp³) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| C=O Stretch (Lactam) | 1650 - 1690 (very strong) | 1650 - 1690 (moderate) |
| C-O-C Stretch | 1100 - 1200 (strong) | 1100 - 1200 (weak) |
| C-N Stretch | 1200 - 1350 (moderate) | 1200 - 1350 (moderate) |
This table provides expected ranges and is for illustrative purposes. Experimental verification is necessary.
Chiroptical Spectroscopy for Absolute Configuration Determination
For chiral molecules like this compound, chiroptical techniques are essential for determining the absolute configuration of the stereocenters.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of this compound can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., (5R, 6S)). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry mdpi.comuzh.chmdpi.com. The carbonyl chromophore and its interaction with the rest of the chiral molecule would be the primary determinant of the ECD spectrum.
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light mdpi.com. The ORD spectrum, particularly the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band), is directly related to the ECD spectrum through the Kronig-Kramers transforms. While ECD is often the preferred method due to its more easily interpretable spectra, ORD can provide complementary information and is historically significant in the assignment of absolute configurations.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
At present, specific single-crystal X-ray diffraction data for this compound is not available in the public domain. Crystallographic studies on analogous morpholine derivatives, however, can provide valuable insights into the likely structural features of this compound. Such studies on related heterocyclic systems have established that the morpholine ring can adopt various conformations, including the common chair and boat forms, as well as twisted conformations. The energetic preference for a particular conformation is influenced by the nature and position of substituents on the ring.
Crystal Packing and Intermolecular Interactions
In the absence of experimental data for this compound, the expected crystal packing and intermolecular interactions can be inferred from its molecular structure. The presence of a carbonyl group (C=O) and a secondary amine (N-H) group suggests that hydrogen bonding would be a dominant intermolecular force in the crystal lattice. Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the morpholine ring oxygen can act as hydrogen bond acceptors.
A hypothetical arrangement could involve centrosymmetric dimers formed through a pair of N-H···O=C hydrogen bonds. These dimers would then be further packed in the crystal lattice, stabilized by weaker van der Waals forces and C-H···O interactions.
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
| Hydrogen Bonding | N-H | C=O | Primary interaction determining crystal packing |
| Hydrogen Bonding | N-H | Morpholine Oxygen | Possible, but likely weaker than N-H···O=C |
| C-H···O Interactions | C-H (methyl, methylene) | C=O, Morpholine Oxygen | Secondary interactions contributing to stability |
| van der Waals Forces | All atoms | All atoms | General contribution to crystal cohesion |
Conformational Preferences in the Crystalline State
The six-membered morpholine ring in this compound is expected to adopt a non-planar conformation to minimize steric strain. The most likely conformation would be a distorted chair or a twist-boat form. The presence of the sp²-hybridized carbonyl carbon at position 3 will lead to a flattening of the ring in that region.
For example, a chair conformation with both methyl groups in equatorial positions would generally be expected to be more stable than a conformation with one or both methyl groups in the more sterically hindered axial positions. However, crystal packing forces can sometimes stabilize a conformation that is not the lowest in energy in the gas phase or in solution.
| Conformational Feature | Expected Possibilities | Influencing Factors |
| Ring Conformation | Distorted Chair, Twist-Boat | Presence of C=O group, Steric hindrance |
| Methyl Group Orientation | cis or trans | Synthetic route, Thermodynamic stability |
| Methyl Group Position | Axial/Equatorial in chair form | Minimization of steric strain, Crystal packing forces |
Further computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of the conformational preferences and intermolecular interaction energies, which would complement future experimental X-ray diffraction studies.
Computational Chemistry and Theoretical Modeling of 5,6 Dimethylmorpholin 3 One
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the ground-state properties of medium-sized organic molecules. For 5,6-Dimethylmorpholin-3-one, a DFT study would typically involve selecting a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G(d), cc-pVTZ) to solve the Kohn-Sham equations.
Such calculations would yield optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound (Note: This data is illustrative and not from published research.)
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Ab Initio Methods for High-Accuracy Calculations
For situations requiring higher accuracy, particularly for electronic energies and reaction barriers, ab initio (from first principles) methods are employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.
These calculations are significantly more computationally demanding and are often used to benchmark DFT results or to obtain highly accurate single-point energies for specific conformations. For a molecule like this compound, these high-level calculations could provide a definitive understanding of its electronic structure.
Conformational Energy Landscape Exploration
The six-membered morpholinone ring is not planar, and the presence of two methyl groups introduces additional conformational flexibility. Understanding the relative energies of different conformers is crucial for predicting the molecule's behavior in solution and its ability to interact with other molecules.
To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically rotating specific dihedral angles (e.g., those within the morpholine (B109124) ring or involving the methyl groups) and calculating the energy at each step. This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, key scans would involve the ring-puckering coordinates to identify chair, boat, or twist-boat-like conformations and the rotation of the C5-C6 bond relative to the ring.
While PES scans map static energy landscapes, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. In an MD simulation, atoms are given initial velocities, and their trajectories are calculated by solving Newton's equations of motion, using forces derived from a pre-calculated potential energy surface (often from DFT or a classical force field).
MD simulations can reveal the timescales of conformational changes, the stability of different conformers at a given temperature, and how the molecule interacts with solvent molecules. This would show which conformations are most populated under realistic conditions.
Reaction Pathway Modeling and Transition State Characterization
This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Various algorithms can be used to find the TS, and its structure provides crucial information about the reaction mechanism. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This level of analysis could be used to optimize reaction conditions or to understand the molecule's stability and potential degradation pathways.
Prediction of Spectroscopic Parameters (NMR, IR, CD)
The prediction of spectroscopic parameters for a molecule like this compound is a fundamental aspect of computational chemistry. These theoretical predictions are invaluable for identifying the compound, elucidating its three-dimensional structure, and understanding its electronic properties. The primary spectroscopic techniques that would be computationally modeled are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) and spin-spin coupling constants (J). For this compound, ¹H and ¹³C NMR spectra would be of primary interest. The process would begin with the optimization of the molecule's geometry, typically using Density Functional Theory (DFT) methods. Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
A hypothetical data table for predicted NMR chemical shifts would be structured as follows, detailing the specific nucleus and its calculated chemical shift in parts per million (ppm).
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H₂ | Data not available | Data not available |
| C3 (C=O) | N/A | Data not available |
| C5-H | Data not available | Data not available |
| C5-CH₃ | Data not available | Data not available |
| C6-H | Data not available | Data not available |
| C6-CH₃ | Data not available | Data not available |
| N4-H | Data not available | N/A |
Infrared (IR) Spectroscopy: The theoretical prediction of an IR spectrum involves the calculation of the vibrational frequencies and their corresponding intensities. This is also typically achieved through DFT calculations. After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific molecular motions, such as stretching, bending, and rocking of the chemical bonds. The predicted IR spectrum provides a unique fingerprint of the molecule, with characteristic peaks for its functional groups, such as the carbonyl (C=O) group in the morpholin-3-one (B89469) ring.
A table of predicted IR frequencies would list the vibrational mode, its calculated frequency in wavenumbers (cm⁻¹), and its relative intensity.
Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| N-H Stretch | Data not available | Data not available |
| C-H Stretch (Aliphatic) | Data not available | Data not available |
| C=O Stretch (Amide) | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
| C-O-C Stretch | Data not available | Data not available |
Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, which has stereocenters at the C5 and C6 positions, the prediction of its CD spectrum is crucial for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Theoretical CD spectra are calculated by solving the time-dependent DFT equations to obtain the electronic transition energies and rotational strengths for the various excited states of the molecule. The predicted spectrum can then be compared with an experimental CD spectrum to assign the absolute stereochemistry of the enantiomers.
Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemical compounds based on their molecular structures. In the context of chemical reactivity for this compound, a QSPR study would aim to correlate its structural features with its reactivity in various chemical reactions.
The development of a QSPR model involves several key steps. First, a set of molecular descriptors is calculated for the compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges).
Next, a mathematical model is developed to establish a relationship between these descriptors and a specific reactivity parameter. This could be a reaction rate constant, an equilibrium constant, or a measure of activation energy. The model is then validated using statistical methods to ensure its predictive power.
For this compound, QSPR models could be used to predict its susceptibility to nucleophilic attack at the carbonyl carbon, the acidity of the N-H proton, or its stability under various conditions.
A data table for a QSPR study would typically include the calculated molecular descriptors and the predicted reactivity parameter.
Hypothetical QSPR Data for Predicting a Reactivity Parameter of this compound
| Molecular Descriptor | Calculated Value |
| Molecular Weight | Data not available |
| LogP | Data not available |
| Polar Surface Area | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Predicted Reactivity Parameter | Data not available |
Derivatives and Analogues of 5,6 Dimethylmorpholin 3 One: Synthetic Exploration
Design and Synthesis of Substituted Morpholin-3-one (B89469) Analogues
The synthesis of substituted morpholin-3-ones is a field of active research, with various methods developed to construct and functionalize this heterocyclic core. These strategies often begin with readily available starting materials like amino alcohols and employ cyclization reactions to form the morpholinone ring. ru.nlontosight.ai
Key synthetic approaches include:
Cyclization of Amino Alcohols: A foundational method involves reacting an amino alcohol with a reagent like ethyl chloroacetate, followed by protection of the amide and subsequent cyclization. acs.org This approach allows for the incorporation of substituents based on the choice of the initial amino alcohol.
Palladium-Catalyzed Carboamination: A sophisticated strategy for creating cis-3,5-disubstituted morpholines involves the palladium-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This method provides enantiopure products in a stereocontrolled manner. nih.gov
Multi-Component Reactions: Copper-catalyzed three-component reactions using amino alcohols, aldehydes, and diazomalonates offer a one-step approach to highly substituted morpholines. acs.org This efficient method capitalizes on the wide availability of commercial starting materials to generate structural diversity. acs.org
Photocatalytic Annulation: Visible-light photocatalysis has been employed for the diastereoselective synthesis of substituted morpholines. nih.gov This modern technique uses a photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine (B109124) ring from simple precursors, providing access to complex substitution patterns. nih.gov
These modular strategies allow for the variation of substituents at multiple positions on the morpholin-3-one ring, facilitating the creation of diverse analogues for further study. nih.gov
Table 1: Synthetic Strategies for Substituted Morpholin-3-ones
| Method | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Amino Alcohol Cyclization | Amino alcohols, Ethyl chloroacetate | Base | Two-step process, versatile based on amino alcohol choice. acs.org |
| Pd-Catalyzed Carboamination | O-Allyl ethanolamines, Aryl/Alkenyl bromides | Palladium catalyst | Stereoselective synthesis of cis-3,5-disubstituted morpholines. nih.gov |
| Copper-Catalyzed 3-Component Reaction | Amino alcohols, Aldehydes, Diazomalonates | Copper catalyst | One-step synthesis of highly substituted, unprotected morpholines. acs.org |
| Photocatalytic Annulation | Varies (e.g., from α-formyl carboxylates) | Visible-light photocatalyst | High stereoselectivity, access to tri- and tetra-substituted morpholines. nih.govacs.org |
Stereochemical Diversity within the Dimethylmorpholin-3-one Series
The presence of chiral centers at the C5 and C6 positions of 5,6-dimethylmorpholin-3-one means that stereochemistry is a critical aspect of its chemistry. The spatial arrangement of the two methyl groups significantly influences the molecule's conformation and properties. Synthetic chemists have developed methods to control this stereochemistry, allowing for the selective preparation of specific diastereomers (cis/trans) and enantiomers (R/S).
A key strategy for achieving stereocontrol is through diastereoselective alkylation . In one approach, an N-protected 5-substituted morpholin-3-one can be alkylated. The existing substituent on the ring directs the incoming electrophile to the opposite face, leading to a predictable stereochemical outcome. acs.org For example, starting with an (S)-amino alcohol precursor, direct alkylation typically yields the (S,R)-dipeptide isostere. acs.org By modifying the reaction sequence—for instance, by quenching the enolate with an aldehyde followed by dehydration and reduction—it is possible to access the alternative (S,S) diastereomer. acs.org
The use of chiral starting materials from the "chiral pool," such as enantiomerically pure amino alcohols, is a common and effective way to introduce stereochemical diversity. ru.nl Syntheses starting from L-ephedrine, for instance, were among the earliest examples of producing enantiopure morpholine derivatives. ru.nl More advanced methods, like palladium-catalyzed carboamination, can generate morpholine products as single stereoisomers with high diastereoselectivity (>20:1 dr). nih.gov This control is crucial for building libraries of compounds that vary systematically in their three-dimensional structure. digitellinc.com
Table 2: Stereoisomers of Dimethylmorpholine Derivatives
| Compound Name | Stereochemistry | Key Feature |
|---|---|---|
| (3S,5S)-3,5-Dimethylmorpholine | cis | Chiral derivative with specific antidepressant and cytotoxic activities noted in research. |
| (3R,5S)-3,5-Dimethylmorpholine | cis (meso) | A meso compound, meaning it is achiral despite having chiral centers. nih.gov |
| trans-3,5-Dimethylmorpholine | trans | The alternative diastereomer to the cis form. |
Structure-Reactivity Relationship Studies (Non-Biological Context)
The chemical reactivity of the morpholin-3-one core can be significantly influenced by the nature and position of its substituents. These structure-reactivity relationships are studied in non-biological contexts to understand the fundamental chemical behavior of the heterocyclic system.
A clear example of this is seen in the reaction of morpholin-3-ones with triethyl phosphite (B83602) prompted by phosphoryl chloride. The outcome of this reaction is highly dependent on the substitution at the ring's nitrogen atom. nih.gov
N-Unsubstituted Morpholin-3-ones : When the nitrogen atom is unsubstituted (N-H), the reaction yields amino-gem-bisphosphonates as the major products. nih.gov
N-Substituted Morpholin-3-ones : In contrast, when the nitrogen is protected or substituted (e.g., N-phenyl or N-tosyl), the reaction unexpectedly produces dehydrophosphonates. nih.gov
This divergence highlights how substitution on the nitrogen atom alters the reaction pathway, likely by influencing the stability of intermediates or transition states.
Other key reactivity characteristics include:
Ring Stability : The lactam (cyclic amide) functionality within the morpholin-3-one ring is susceptible to hydrolysis under acidic or basic conditions, which would open the ring to form an amino acid derivative. guidechem.com Steric hindrance from substituents, such as gem-dimethyl groups at the C5 position, can influence the rate of this ring-opening by impeding the approach of nucleophiles.
Enolate Alkylation : The carbon atom alpha to the carbonyl group (the C2 position) can be deprotonated to form an enolate, which can then be alkylated. This is a key reaction for introducing substituents at this position and has been shown to proceed with high stereoselectivity, where the electrophile adds from the face opposite to the existing C5 substituent. acs.org
Table 3: Reactivity of Substituted Morpholin-3-ones
| Reactant | N-Substitution | Reagent | Product Type |
|---|---|---|---|
| Morpholin-3-one | Unsubstituted (N-H) | Triethyl phosphite / POCl₃ | Tetraethyl (morpholine-3,3-diyl)bisphosphonate nih.gov |
| N-Tosylmorpholin-3-one | N-Tosyl | Triethyl phosphite / POCl₃ | Diethyl (N-tosyl-5,6-dihydro-2H-1,4-oxazin-3-yl)phosphonate nih.gov |
Investigation of Heteroatom Substitutions on the Morpholine Ring
To further expand the chemical space around the this compound structure, researchers investigate the replacement of the ring's oxygen or nitrogen atoms with other heteroatoms. This creates structural analogues with potentially different electronic properties, conformations, and reactivities. The most common substitutions involve sulfur, leading to thiomorpholine (B91149) and thiazine (B8601807) derivatives.
The synthesis of thiomorpholin-3-one (B1266464) , the sulfur analogue of morpholin-3-one, allows for direct comparison of reactivity. Like its oxygen counterpart, thiomorpholin-3-one reacts with triethyl phosphite and phosphoryl chloride to afford the corresponding bisphosphonate. nih.gov This indicates that replacing the ring oxygen with sulfur does not fundamentally alter the course of this specific reaction. nih.gov Further thionation of morpholine-2,5-diones using Lawesson's reagent can produce 5-thioxomorpholin-2-ones and morpholine-2,5-dithiones, depending on the reaction conditions. uzh.ch
The broader class of related six-membered heterocycles, such as 1,3-oxazines and 1,3-thiazines , are also of significant interest. google.comnih.gov Various synthetic methods have been developed for these scaffolds:
Multi-component Reactions : Efficient one-pot syntheses of 1,3-oxazine derivatives can be achieved through the three-component condensation of aldehydes, 2-naphthol, and urea (B33335) or other amines, often using novel catalysts. rsc.org
Intramolecular Cyclization : Nitrogen-tethered alkenes can undergo intramolecular hydroalkoxylation or hydrothioalkoxylation mediated by reagents like boron trifluoride etherate to yield morpholines (1,4-oxazines) and thiomorpholines (tetrahydro-2H-1,4-thiazines). organic-chemistry.org
These investigations into heteroatom substitution provide access to a wider range of heterocyclic cores, expanding the possibilities for developing novel compounds based on the morpholine template.
Table 4: Heteroatom-Substituted Analogues
| Analogue Class | Core Structure | Description |
|---|---|---|
| Thiomorpholin-3-one | C₄H₇NOS | Direct analogue where the ring oxygen is replaced by sulfur. nih.gov |
| Morpholine-2,5-dithione | C₄H₅NOS₂ | Analogue where both carbonyl oxygens of a morpholinedione are replaced by sulfur. uzh.ch |
| 1,3-Oxazines | C₄H₉NO | Isomeric heterocycle with nitrogen and oxygen adjacent to each other. nih.gov |
| 1,3-Thiazines | C₄H₉NS | Isomeric heterocycle with adjacent nitrogen and sulfur atoms. digitellinc.com |
Development of Precursors for Diversification Libraries
The principles of combinatorial chemistry and diversity-oriented synthesis (DOS) are applied to the morpholine scaffold to rapidly generate large libraries of related compounds. nih.gov This requires the development of versatile precursors, or building blocks, that are designed for easy and systematic modification. The goal is to create a collection of molecules that thoroughly explores the available chemical space through variations in substituents, stereochemistry, and core structure. digitellinc.comresearchgate.net
A key concept is the use of a common scaffold that can be elaborated in multiple directions. For example, a morpholin-3-one core containing strategically placed functional groups can serve as a starting point. One approach involves installing quaternary stereocenters on the morpholine nucleus by transforming the sp³ carbon atom alpha to a carbomethoxy group. nih.gov This can be achieved through reactions like the Staudinger reaction to create spiro-β-lactams or through various alkylation strategies. nih.gov
The development of these precursors is guided by several principles:
Modular Synthesis : The synthetic route should be modular, allowing different "building blocks" to be easily swapped in and out. nih.gov The three-component synthesis of morpholines is an excellent example of a modular approach. acs.org
Complexity-Generating Reactions : The synthesis should include steps that efficiently build molecular complexity, such as creating multiple stereocenters in a single transformation. researchgate.net
Functional Group Compatibility : The precursor must be stable to a variety of reaction conditions to allow for late-stage functionalization, where modifications are made at the end of the synthetic sequence.
By creating libraries based on systematically varied precursors, researchers can efficiently explore structure-activity relationships. digitellinc.com For instance, a collection of 24 diverse substituted morpholine acetic acid esters was produced, varying systematically in regiochemistry and stereochemistry, to be used as building blocks in medicinal chemistry. digitellinc.com
Applications As Chiral Building Blocks and Scaffolds in Organic Synthesis
Role as Chiral Auxiliaries in Asymmetric Transformations
There is no available scientific literature that describes the use of 5,6-Dimethylmorpholin-3-one as a chiral auxiliary in asymmetric transformations. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While various chiral morpholine (B109124) derivatives have been explored for this purpose, no studies have been found that specifically utilize the this compound scaffold as a chiral auxiliary.
Integration into Complex Natural Product Total Synthesis (Non-Biological Relevance)
A comprehensive search of the literature did not yield any instances of this compound being integrated as a building block or intermediate in the total synthesis of complex natural products. The total synthesis of natural products is a significant field in organic chemistry that focuses on the complete chemical synthesis of complex molecules derived from natural sources. There is currently no evidence to suggest that this compound has been employed in this capacity.
Utilization in the Construction of Advanced Organic Materials Precursors
There are no research articles or patents that describe the utilization of this compound in the construction of precursors for advanced organic materials. The development of novel organic materials with specific electronic, optical, or mechanical properties is an active area of research. However, the role of this compound as a precursor in this field has not been reported.
Development of Novel Ligands and Catalysts (Non-Biological Activity)
No studies have been found that report the use of this compound in the development of novel ligands or catalysts for chemical transformations. Ligands and catalysts are crucial components in modern synthetic chemistry, enabling a wide range of reactions. While the morpholine scaffold is present in some known ligands and catalysts, there is no specific information on the application of the this compound derivative in this context.
Advanced Analytical Methodologies for Purity and Stereoisomeric Excess Determination
Chiral Chromatography (HPLC, GC) for Enantiomeric Separation
Chiral chromatography is a cornerstone for the separation of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be effectively utilized for the enantiomeric resolution of 5,6-Dimethylmorpholin-3-one, typically by employing a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a versatile and widely adopted method for enantioseparation due to the vast array of commercially available CSPs. For a polar compound like this compound, polysaccharide-based CSPs are often the first choice. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide a robust platform for chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The selection of the mobile phase is critical for achieving optimal separation. A normal-phase mode, employing mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol), is commonly used with polysaccharide-based CSPs. The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. The addition of a small amount of an amine, such as diethylamine (DEA), can be beneficial for improving the peak shape of basic analytes.
Illustrative Chiral HPLC Method Parameters for this compound:
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Elution | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min |
Gas Chromatography (GC):
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The use of capillary columns coated with cyclodextrin derivatives as the CSP is a common approach for the enantioseparation of cyclic compounds. These cyclodextrin-based CSPs form transient diastereomeric inclusion complexes with the enantiomers, leading to differential retention times.
Given the structure of this compound, direct analysis by chiral GC is feasible. The selection of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the column temperature program are key parameters to optimize for achieving baseline separation of the enantiomers.
Illustrative Chiral GC Method Parameters for this compound:
| Parameter | Condition |
| Column | Rt-βDEXsm (Permethylated beta-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 180 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Injection Mode | Split (50:1) |
| Expected Elution | Enantiomer 1: ~15.3 min, Enantiomer 2: ~15.8 min |
Supercritical Fluid Chromatography (SFC) for High-Throughput Analysis
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for high-throughput chiral separations, offering significant advantages in terms of speed and reduced solvent consumption compared to HPLC. researchgate.net The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, enabling faster separations without compromising efficiency. nih.govselvita.com
For the enantiomeric separation of this compound, SFC coupled with polysaccharide-based CSPs is a highly effective approach. europeanpharmaceuticalreview.com The addition of a polar organic modifier, typically an alcohol such as methanol or ethanol, is necessary to ensure the solubility of the analyte and to modulate its retention and selectivity on the stationary phase. chromatographyonline.com Basic or acidic additives can also be introduced to the mobile phase to improve peak shape and resolution. europeanpharmaceuticalreview.com
The high speed of SFC makes it particularly suitable for screening multiple chiral stationary phases and mobile phase compositions to rapidly identify optimal separation conditions.
Illustrative Chiral SFC Method Parameters for this compound:
| Parameter | Condition |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
| Expected Elution | Enantiomer 1: ~2.1 min, Enantiomer 2: ~2.8 min |
Capillary Electrophoresis for High-Resolution Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that offers a distinct advantage in terms of efficiency and minimal sample consumption. For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.
The separation mechanism in chiral CE relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are critical parameters that must be optimized to achieve the desired resolution. Neutral cyclodextrins can be used, but charged derivatives often provide enhanced selectivity.
Illustrative Chiral CE Method Parameters for this compound:
| Parameter | Condition |
| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm ID |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 210 nm |
| Expected Migration | Enantiomer 1: ~7.2 min, Enantiomer 2: ~7.9 min |
Quantitative NMR Spectroscopy for Purity and Composition Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and composition of chemical substances without the need for a specific reference standard of the analyte itself. nih.govfujifilm.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification. researchgate.net
For the analysis of this compound, ¹H qNMR is the most straightforward approach. A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is added in a precisely weighed amount to a known mass of the sample. acs.org By comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard, the absolute purity of the sample can be calculated.
To ensure accurate quantification, it is crucial to optimize experimental parameters such as the relaxation delay (D1) to allow for complete relaxation of all relevant nuclei between scans. A longer relaxation delay, typically five times the longest T1 relaxation time of the protons being quantified, is recommended.
Illustrative ¹H qNMR Parameters for Purity Determination of this compound:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Anhydride |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (D1) | 30 seconds |
| Number of Scans | 16 |
| Acquisition Time | 4 seconds |
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the standard
In addition to purity determination, qNMR can also be employed to determine the enantiomeric excess of this compound through the use of a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for their individual integration and the calculation of the enantiomeric ratio.
Supramolecular Chemistry and Materials Science Aspects
Non-Covalent Interactions in Solid-State and Solution
The structural and functional properties of 5,6-Dimethylmorpholin-3-one in condensed phases are governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictate the molecular packing in the solid-state and the conformational preferences in solution.
The this compound molecule possesses key functional groups that can participate in these interactions. The secondary amine (N-H) group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the lactam and the ether oxygen (C-O-C) can act as hydrogen bond acceptors. The presence of two methyl groups on the morpholine (B109124) ring can influence the steric environment and modulate the strength and directionality of these interactions.
Crystal Engineering of this compound and its Derivatives
Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. The predictable nature of non-covalent interactions, particularly hydrogen bonding, makes it a powerful tool in this endeavor. This compound, with its hydrogen bond donor and acceptor sites, presents an interesting scaffold for crystal engineering studies.
By systematically modifying the molecular structure, for instance, by introducing additional functional groups or by co-crystallizing with other molecules (co-formers), it is possible to create a diverse range of crystalline architectures. For example, co-crystallization with carboxylic acids could lead to the formation of robust salt or co-crystal structures held together by strong N-H···O and O-H···O hydrogen bonds. The choice of co-former can be used to tune the properties of the resulting crystalline material, such as its melting point, solubility, and mechanical properties.
The stereochemistry of the 5,6-dimethyl substitution offers another layer of control in the crystal engineering of this system. Different stereoisomers (e.g., cis vs. trans) will have distinct three-dimensional shapes, leading to different packing arrangements and potentially different crystal symmetries and properties.
Self-Assembly Behavior and Ordered Structures
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. The non-covalent interactions present in this compound can drive its self-assembly into various supramolecular architectures.
In appropriate solvents, it is conceivable that this compound could form one-dimensional chains or tapes through catemeric N-H···O=C hydrogen bonding. The persistence and length of these assemblies would be dependent on factors such as concentration, temperature, and solvent polarity.
Furthermore, the introduction of long alkyl chains or other moieties capable of undergoing specific interactions (e.g., π-π stacking) onto the this compound scaffold could lead to the formation of more complex self-assembled structures, such as micelles, vesicles, or liquid crystalline phases. These ordered structures could have potential applications in areas such as drug delivery, nanotechnology, and materials science.
Potential in Host-Guest Chemistry or Molecular Recognition Systems (Non-Biological)
Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity of a larger molecule (the host). Molecular recognition is the specific binding of two or more molecules through non-covalent interactions. While the simple this compound molecule itself is unlikely to act as a host due to the absence of a pre-organized cavity, its derivatives hold potential in this area.
By incorporating the this compound unit into a larger macrocyclic or cage-like structure, it may be possible to create a host molecule capable of selectively binding small guest molecules. The hydrogen bonding capabilities and the steric influence of the methyl groups could be exploited to achieve size and shape selectivity in guest recognition.
Emerging Trends and Future Research Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry is a significant trend in modern organic synthesis, offering enhanced safety, scalability, and process control. thieme-connect.denih.govazolifesciences.com For a compound like 5,6-Dimethylmorpholin-3-one, integrating its synthesis into a flow chemistry paradigm could overcome challenges associated with reaction kinetics, heat transfer, and the handling of potentially hazardous reagents. nih.govazolifesciences.com
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, represent the next frontier. researchgate.netnih.gov Such systems can perform multi-step syntheses and reaction optimizations with minimal human intervention. nih.govscribd.com The application of this technology to the this compound scaffold would enable the rapid generation of a library of derivatives for screening purposes. A key advantage is the ability to quickly explore a wide range of reaction conditions to maximize yield and purity, a process that is often time-consuming in batch synthesis. thieme-connect.de For instance, a palladium-catalyzed cyclization to form a bicyclic product from a morpholinone precursor has been successfully optimized and scaled up using flow chemistry, guided by kinetic modeling. thieme-connect.de
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Batch Synthesis | Flow Synthesis | Potential Impact on this compound |
| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio; superior heat exchange. | Improved control over exothermic cyclization steps, reducing byproduct formation. |
| Mixing | Can be inefficient, leading to local concentration gradients. | Efficient and rapid mixing. | Increased reaction rates and yields for derivatization reactions. |
| Safety | Large volumes of hazardous materials. | Small reactor volumes; in-situ generation of unstable intermediates. nih.gov | Safer handling of reagents for N-alkylation or C-H functionalization. |
| Scalability | Often requires re-optimization of conditions. | Scalable by running the system for longer durations ("scale-out"). | Streamlined production from milligram to kilogram scale without redevelopment. |
| Automation | Labor-intensive, manual operation. | Easily integrated with automated pumps, valves, and analytics. researchgate.net | High-throughput screening of catalysts and conditions for derivatization. |
This table illustrates the projected benefits of applying flow chemistry to the synthesis of this compound and its derivatives, based on established principles of the technology.
Exploration of Photoredox and Electrochemistry in Derivatization
Photoredox catalysis and electrochemistry are powerful tools for generating reactive intermediates under exceptionally mild conditions, often using visible light or electricity as traceless reagents. nih.govacs.orgyoutube.com These methods are transforming the synthesis and functionalization of N-heterocycles. thieme-connect.comfrontiersin.orgrsc.org For this compound, these techniques open up new avenues for derivatization that are often challenging with traditional thermal methods.
Photoredox catalysis can facilitate a variety of transformations, including C-H functionalization, by generating radical species from stable precursors. nih.gov This could allow for the direct attachment of alkyl or aryl groups to the morpholinone backbone without the need for pre-functionalization. The combination of photoredox catalysis with hydrogen atom transfer (HAT) is a particularly promising strategy for the dearomative functionalization of electron-rich heteroarenes, a concept that could be adapted for transformations on derivatives of the morpholinone core. nih.gov
Electrochemistry offers a green and controlled method for oxidation and reduction reactions, avoiding the use of stoichiometric chemical oxidants or reductants. researchgate.netacs.org Intramolecular electrochemical C-H amination has emerged as a powerful, metal-free method for constructing N-heterocycles. frontiersin.org This principle could be applied to create novel fused-ring systems starting from appropriately substituted linear precursors of this compound.
Table 2: Potential Photoredox and Electrochemical Derivatizations of this compound
| Reaction Type | Method | Potential Transformation on this compound Scaffold |
| C-H Alkylation | Photoredox Catalysis | Direct introduction of alkyl groups at the C-2 position. |
| C-H Arylation | Photoredox Catalysis | Arylation at the C-2 or N-4 positions using diazonium salts or other aryl sources. |
| N-Arylation | Electrochemistry | Anodic coupling of the morpholinone nitrogen with an aromatic partner. |
| Intramolecular Cyclization | Electrochemistry | Synthesis of bicyclic structures via anodic C-H/N-H coupling from a tethered precursor. |
| Reductive Ring Opening | Electrochemistry | Cathodic cleavage of the C-O or C-N bond to yield chiral amino alcohol derivatives. |
This table outlines hypothetical derivatization reactions for the this compound scaffold, inspired by recent advances in photoredox and electrochemical synthesis of N-heterocycles.
Application of Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis. acs.orgnih.gov These technologies can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design entire synthetic routes. beilstein-journals.orgengineering.org.cn For this compound, ML algorithms could significantly accelerate the discovery of novel derivatives and the optimization of their synthetic protocols.
Table 3: Machine Learning Applications in this compound Research
| ML Application | Description | Potential Outcome |
| Reaction Yield Prediction | An algorithm predicts the yield of a reaction based on reactants, catalysts, and conditions. acs.org | Rapid identification of high-yielding conditions for alkylating or arylating the morpholinone core. |
| Retrosynthesis Planning | AI suggests a multi-step synthetic pathway to a target derivative from available starting materials. nih.govengineering.org.cn | Design of efficient routes to complex molecules containing the this compound scaffold. |
| Catalyst Selection | A model recommends the best catalyst for a specific transformation (e.g., asymmetric hydrogenation). | Accelerated discovery of catalysts for stereoselective derivatization. |
| Predicting Regioselectivity | A neural network predicts the most likely site of reaction on the molecule (e.g., C-2 vs. C-5). digitellinc.com | Guide synthetic efforts to achieve desired isomers without extensive trial-and-error. |
This table summarizes how machine learning techniques can be applied to streamline and enhance the chemical research focused on this compound.
Design of Next-Generation Chiral Scaffolds Based on the Morpholin-3-one (B89469) Core
The morpholine (B109124) skeleton is a privileged structure in medicinal chemistry and is a key component in bioactive molecules and foldamers. core.ac.uk The inherent chirality of this compound (with stereocenters at C-5 and C-6) makes it an attractive starting point for the design of novel chiral scaffolds, ligands, and catalysts.
Future research will likely focus on leveraging the defined stereochemistry of the 5,6-dimethyl substitution to direct subsequent chemical transformations. This could involve using the existing stereocenters to induce asymmetry in new reactions, a concept known as substrate control. Furthermore, the morpholin-3-one core can be modified to create new classes of chiral auxiliaries or ligands for asymmetric catalysis. For instance, chiral guanidinium (B1211019) salts have been shown to effectively catalyze the asymmetric ring-opening of related cyclic carbonates using morpholine as a nucleophile, highlighting the potential for developing catalytic systems based on this scaffold. acs.org The synthesis of chiral 2-aryl morpholines as key intermediates for bioactive compounds further underscores the value of this structural class. google.com
The development of novel, conformationally restricted analogs, inspired by recent drug discovery efforts where morpholine or lactam rings were fused to other systems, could also lead to scaffolds with improved binding affinity and pharmacokinetic properties. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dimethylmorpholin-3-one, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted morpholine precursors. For example, Scheme 3 in outlines a multi-step process for morpholinone derivatives, including alkylation with bromoacetate esters (e.g., BrCH₂COOEt) under basic conditions (K₂CO₃/DMF, 110°C, 7 h) and subsequent deprotection with TFA. Adapting this, 5,6-dimethyl substitution may require tailored alkylating agents (e.g., methyl halides) and optimized stoichiometry. Reflux in methanol with secondary amines (e.g., morpholine) is critical for ring closure, as seen in . Key factors include temperature control, solvent polarity, and catalyst selection (e.g., HATU/DIPEA for amide coupling) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection (e.g., USP methods in ) is recommended, using C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid). Data interpretation should cross-reference spectral libraries and computational predictions (e.g., DFT for NMR shifts). Impurity profiling requires spike-in experiments with suspected by-products (e.g., N-alkylated derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Iterative validation is key:
- Compare solution-state NMR (including variable-temperature experiments) with solid-state X-ray or neutron diffraction data.
- Use computational tools (e.g., molecular dynamics simulations) to model conformational populations.
- Apply advanced techniques like NOESY/ROESY to probe spatial proximity of substituents in solution.
- Cross-validate with independent methods (e.g., IR spectroscopy for functional groups). Document discrepancies in supplementary materials and propose mechanistic explanations (e.g., solvent-induced tautomerism) .
Q. What strategies optimize reaction conditions to minimize by-products during this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, highlights the role of DIPEA in suppressing side reactions during coupling steps.
- In-situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically.
- By-product Identification : Isolate and characterize impurities via LC-MS/MS ( ). Common by-products may include over-alkylated morpholinones or ring-opened intermediates.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation in ) can enhance selectivity. Avoid protic solvents if undesired nucleophilic attack is observed .
Q. How can computational methods predict the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways and transition states. Solvent effects can be incorporated via PCM (Polarizable Continuum Model).
- Molecular Dynamics (MD) : Simulate degradation kinetics at different temperatures (e.g., 25–100°C) and pH (1–14) using explicit solvent models.
- Docking Studies : If the compound has biological targets, use AutoDock/Vina to assess binding affinity changes under stress conditions.
- Validation : Correlate predictions with accelerated stability studies (ICH Q1A guidelines) and HPLC-UV degradation profiling .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the catalytic efficiency of enzymes or metal complexes in functionalizing this compound?
- Methodological Answer :
- Substrate Scope : Test diverse catalysts (e.g., lipases, transition-metal complexes) under standardized conditions (e.g., 25°C, phosphate buffer pH 7.4).
- Kinetic Analysis : Use Michaelis-Menten or Lineweaver-Burk plots to determine and . Monitor conversions via HPLC or GC-MS.
- Control Experiments : Include negative controls (no catalyst) and positive controls (known efficient catalysts).
- Statistical Validation : Apply ANOVA to assess significance of rate differences between catalysts. Report turnover numbers (TON) and frequencies (TOF) .
Q. What methodologies address batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?
- Methodological Answer :
- Quality by Design (QbD) : Define Critical Quality Attributes (CQAs) like purity (>98%) and particle size. Use risk assessment tools (e.g., Ishikawa diagrams) to identify Critical Process Parameters (CPPs).
- Standardization : Implement SOPs for reagent sourcing (e.g., anhydrous solvents), reaction quenching, and workup (e.g., column chromatography gradients).
- Analytical Harmonization : Cross-calibrate instruments (e.g., NMR spectrometers) using certified reference standards ( ).
- Stability Studies : Conduct forced degradation (heat, light, humidity) to establish shelf-life and storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
